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3-(Difluoromethyl)-1H-pyrazol-4-amine is a chemical compound characterized by a pyrazole ring with a difluoromethyl group and an amine substituent. This compound has garnered interest in the field of organic chemistry due to its potential applications in agriculture and pharmaceuticals, particularly as an intermediate in the synthesis of fungicides. The difluoromethyl group enhances the compound's biological activity, making it a subject of various studies focused on its structural properties and reactivity.
The chemistry surrounding 3-(difluoromethyl)-1H-pyrazol-4-amine involves several key reactions:
3-(Difluoromethyl)-1H-pyrazol-4-amine exhibits significant biological activity, particularly in agricultural applications:
The synthesis of 3-(difluoromethyl)-1H-pyrazol-4-amine typically involves several steps:
These compounds are notable for their fungicidal properties, but 3-(difluoromethyl)-1H-pyrazol-4-amine stands out due to its specific difluoromethyl substitution, which enhances its biological activity and stability.
Research on interaction studies involving 3-(difluoromethyl)-1H-pyrazol-4-amine has focused on:
3-(Difluoromethyl)-1H-pyrazol-4-amine (IUPAC name: 4-amino-3-(difluoromethyl)-1H-pyrazole) features a five-membered aromatic ring with two adjacent nitrogen atoms. The molecular formula is C₄H₅F₂N₃, with a molecular weight of 133.10 g/mol. Key structural elements include:
The compound's SMILES notation is NC1=C(C(F)F)N=NC1, reflecting connectivity and substituent positions.
| Substituent at N1 | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Hydrogen (1H) | 1174309-16-0 | C₄H₅F₂N₃ | 133.10 |
| Methyl | 1801762-09-3 | C₅H₇F₂N₃ | 147.13 |
| Ethyl | VC15754755 | C₆H₉F₂N₃ | 161.15 |
While experimental spectra for the 1H-derivative remain scarce, analogues like 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride exhibit:
Density functional theory (DFT) calculations predict a planar pyrazole ring with slight distortion due to steric and electronic effects from substituents.
The crystallographic analysis of 3-(Difluoromethyl)-1H-pyrazol-4-amine and related difluoromethyl pyrazole derivatives reveals significant structural insights through single-crystal X-ray diffraction studies. Related compounds in this chemical family demonstrate characteristic crystallographic features that provide valuable comparative data.
Single-crystal X-ray diffraction studies of structurally analogous compounds, such as 3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate, have been successfully conducted [1]. This compound crystallizes in the orthorhombic space group P2₁2₁2₁ (no. 19) with unit cell parameters: a = 11.6524(10) Å, b = 11.9777(10) Å, c = 15.9058(13) Å, and cell volume V = 2220.0(3) ų, with Z = 4 [1]. The refinement statistics show R(gt)(F) = 0.0305 and wR(ref)(F²) = 0.0751 at T = 296(2) K, indicating high-quality structural determination [1].
Another related difluoromethyl pyrazole derivative, N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(4-(trifluoromethyl)pyrazole-1-carbonyl)-1H-pyrazole-4-carboxamide, demonstrates crystallization in the monoclinic space group C2/c (no. 15) [2]. The unit cell parameters are: a = 22.984(4) Å, b = 10.0726(16) Å, c = 16.551(3) Å, β = 107.972(2)°, V = 3644.8(10) ų, Z = 8 [2]. The structural refinement achieved R(gt)(F) = 0.0412 and wR(ref)(F²) = 0.1051 at T = 296(2) K [2].
Crystallographic data collection typically employs Mo Kα radiation (λ = 0.71073 Å) using Bruker APEX-II diffractometers with φ and ω scan modes [1] [2]. The diffraction measurements achieve high completeness (>99%) with θ(max) values of 25.5°, ensuring comprehensive reciprocal space coverage [1] [2]. Crystal specimens are commonly obtained as colorless blocks with dimensions ranging from 0.12 × 0.18 × 0.20 mm to 0.14 × 0.15 × 0.20 mm [1] [2].
For difluoromethyl-substituted heterocycles, single-crystal X-ray analysis typically reveals monoclinic crystal systems with space group P2₁/c and characteristic unit cell parameters. A representative iodinated derivative shows unit cell parameters: a = 15.618(2) Å, b = 15.369(3) Å, with the pyrazole ring adopting planar conformations [3]. The difluoromethyl group (-CF₂H) at position 1 enhances lipophilicity and metabolic stability, while the amine group at position 4 provides hydrogen-bonding interactions [3].
The hydrogen bonding networks in 3-(Difluoromethyl)-1H-pyrazol-4-amine are primarily governed by the amino group at the 4-position of the pyrazole ring, which serves as both hydrogen bond donor and acceptor. The presence of the difluoromethyl group introduces additional complexity through potential C-H···F interactions and influences the overall supramolecular architecture.
In related pyrazole amine systems, extensive hydrogen bonding networks have been characterized. The compound 3-aminopyrazole-4-carboxylic acid demonstrates the formation of complex hydrogen bonding patterns with intermolecular N-H···O hydrogen bonds exhibiting N···O distances of 2.768(2) and 2.747(2) Å [4]. These interactions link molecules into two sets of chains propagating along and [1̄10] directions, which are subsequently crosslinked by strong hydrogen bonds to create a three-dimensional network [4]. Additionally, a single intramolecular hydrogen bond is present within each molecule [4].
The pyrazole core in these systems maintains close planarity, with the dihedral angle between best-fit core planes of different molecular chains measuring 82.2(1)° [4]. The amino group orientation relative to the pyrazole plane varies significantly, with dihedral angles ranging from approximately 2° to 37°, depending on the hydrogen bonding environment [4].
In difluoromethyl-substituted compounds, the -CF₂H group can participate in hydrogen bonding as a weak donor, with the C-H moiety forming interactions with electronegative acceptor sites . This bifunctionality leads to extended hydrogen bonding networks that contribute to crystal stability and influence physical properties such as melting point and solubility [6].
The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, forming interactions with N-H donors from adjacent molecules or intramolecular contacts with the amino substituent [7]. In pharmaceutical contexts, molecular docking studies indicate that the carbonyl oxygen atoms of related compounds can form hydrogen bonds with hydroxyl groups of specific amino acid residues, such as TYR58 and TRP173 [7].
For compounds containing both pyrazole and difluoromethyl functionalities, the hydrogen bonding network topology becomes increasingly complex. Studies of related systems show that molecules can form chains through intermolecular hydrogen bonds, with these chains subsequently interconnected through additional hydrogen bonding interactions to generate layered or three-dimensional supramolecular structures [8]. The specific geometry and directionality of these interactions depend on the substitution pattern and the presence of additional functional groups or solvate molecules.
The multinuclear Nuclear Magnetic Resonance spectroscopic characterization of 3-(Difluoromethyl)-1H-pyrazol-4-amine provides comprehensive structural identification through ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance techniques. The spectroscopic signature is dominated by characteristic signals arising from the pyrazole ring system, the difluoromethyl substituent, and the amino group.
In ¹H Nuclear Magnetic Resonance spectroscopy, the difluoromethyl group exhibits a characteristic triplet signal due to coupling with the two equivalent fluorine atoms. For related difluoromethyl pyrazole compounds, this signal typically appears at δ 6.77-7.08 ppm with a large coupling constant J = 54-61 Hz, reflecting the significant ¹H-¹⁹F coupling [9] [10]. The magnitude of this coupling constant is diagnostic for the -CF₂H group and serves as a reliable identification parameter.
The pyrazole ring protons display distinct chemical shift patterns. In related compounds such as 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine, the pyrazole proton appears as a singlet at δ 6.12 ppm [10]. The amino group protons typically exhibit broad signals around δ 5.21-5.90 ppm, often appearing as a broad singlet due to rapid exchange processes and coupling effects [10].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The difluoromethyl carbon appears as a characteristic triplet due to ¹³C-¹⁹F coupling, typically observed around δ 110-115 ppm with coupling constants of 234-238 Hz [11]. The pyrazole ring carbons exhibit distinct chemical shifts: C-3 (bearing the difluoromethyl group) appears around δ 147-149 ppm, while C-4 (bearing the amino group) and C-5 show signals in the δ 106-136 ppm region [11].
¹⁹F Nuclear Magnetic Resonance spectroscopy is particularly informative for difluoromethyl-containing compounds. The two equivalent fluorine atoms in the -CF₂H group typically appear as a doublet around δ -111 to -116 ppm due to coupling with the proton, with coupling constants matching those observed in the ¹H Nuclear Magnetic Resonance spectrum [10] [11]. The chemical shift value is characteristic of difluoromethyl groups attached to heterocyclic systems and provides unambiguous identification.
For N-substituted derivatives, additional complexity arises in the Nuclear Magnetic Resonance spectra. In compounds such as 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine, the ethyl substituent at N-1 introduces additional signals: the N-CH₂ group appears as a quartet around δ 4.2-4.4 ppm, while the terminal methyl group shows a triplet around δ 1.3-1.4 ppm [12]. These patterns are consistent across various alkyl-substituted derivatives.
The amino group substitution significantly affects the spectroscopic profile. Primary amino groups (-NH₂) typically show broad signals in ¹H Nuclear Magnetic Resonance that may not always be clearly resolved due to exchange processes and quadrupolar effects. In deuterated solvents such as DMSO-d₆, these signals become more defined and can be integrated to confirm the presence of two protons [10].
Temperature-dependent Nuclear Magnetic Resonance studies reveal dynamic behavior in these systems. Variable temperature experiments often show coalescence phenomena for amino group signals, providing insights into rotation barriers and hydrogen bonding interactions in solution [10]. These studies are particularly valuable for understanding the conformational preferences and intermolecular interactions of 3-(Difluoromethyl)-1H-pyrazol-4-amine derivatives.
High-resolution mass spectrometry provides definitive molecular identification and structural characterization of 3-(Difluoromethyl)-1H-pyrazol-4-amine through accurate mass determination and fragmentation pattern analysis. The molecular ion and characteristic fragment ions offer unambiguous confirmation of the molecular formula and structural features.
The molecular ion of 3-(Difluoromethyl)-1H-pyrazol-4-amine (C₄H₅F₂N₃) exhibits a calculated exact mass of 133.0390 Da. Related compounds in this series demonstrate highly accurate mass determinations using electrospray ionization techniques. For example, the closely related compound 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride shows an exact mass of 183.0374813 Da [13], while various N-substituted derivatives display characteristic mass spectral behavior.
High-resolution mass spectrometry analysis typically employs electrospray ionization in positive ion mode, generating [M+H]⁺ molecular ion peaks. The isotope pattern provides additional confirmation of the molecular formula, with the characteristic isotope distribution reflecting the presence of fluorine atoms and nitrogen atoms in the structure. The high resolution capabilities allow differentiation between closely related molecular formulas and provide confirmation of elemental composition through accurate mass measurement.
Fragmentation patterns in mass spectrometry reveal characteristic breakdown pathways for difluoromethyl pyrazole compounds. The loss of the difluoromethyl group (-CF₂H, 51 Da) represents a common fragmentation pathway, generating fragment ions that retain the pyrazole amine core structure. Additional fragmentation may involve loss of ammonia (-NH₃, 17 Da) from the amino group or hydrogen fluoride (-HF, 20 Da) from the difluoromethyl substituent.
For related compounds with extended substitution patterns, high-resolution mass spectrometry provides definitive structural confirmation. Studies of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives demonstrate characteristic fragmentation patterns with base peaks corresponding to molecular ions and specific fragment ions resulting from systematic neutral losses [11] [14]. These compounds typically show [M+H]⁺ ions with mass accuracy within 1-2 ppm of calculated values.
Collision-induced dissociation studies reveal detailed fragmentation mechanisms. The difluoromethyl group exhibits characteristic behavior under collision conditions, with systematic loss of HF units leading to partially defluorinated fragments. The pyrazole ring system demonstrates stability under moderate collision energies, with fragmentation typically occurring at exocyclic substituents before ring opening reactions.
High-resolution mass spectrometry also enables detection and characterization of synthetic impurities and degradation products. Common impurities include compounds lacking the difluoromethyl group or containing alternative halogenation patterns. The high mass accuracy and resolution capabilities allow identification of these species even in complex mixtures.
Predicted collision cross section values provide additional structural information through ion mobility spectrometry coupling. For related compounds, [M+H]⁺ ions exhibit collision cross sections in the range of 125-145 Ų, with specific values depending on the substitution pattern and molecular conformation [15]. These measurements complement the mass spectral data and provide insights into gas-phase molecular geometry.